molecular formula C20H19N3O B2972748 (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone CAS No. 477711-85-6

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Cat. No. B2972748
CAS RN: 477711-85-6
M. Wt: 317.392
InChI Key: MTTILPRKTAAVHB-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of β-ketonitriles with hydrazines . A series of novel pyrazole derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields and characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These reactions can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific substituents present. These properties can include melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on the specific compound. Some pyrazole derivatives have been found to exhibit cytotoxic activity, which could potentially pose a hazard if not handled properly .

Future Directions

Given the diverse pharmacological effects of pyrazole derivatives, future research in this area could focus on the design and synthesis of novel pyrazole derivatives with improved pharmacological activity. Additionally, further studies could explore the mechanisms of action of these compounds and their potential applications in the treatment of various diseases .

properties

IUPAC Name

(1,5-diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(22-13-7-8-14-22)18-15-21-23(17-11-5-2-6-12-17)19(18)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTILPRKTAAVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

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